molecular formula C15H12Br2ClN3O3 B11539424 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11539424
M. Wt: 477.53 g/mol
InChI Key: QQEYFWHDQADKSN-CGOBSMCZSA-N
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Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: is a heterocyclic organic compound. Its chemical formula is C6H5Br2N with a molecular weight of 250.92 g/mol . .

Preparation Methods

The synthetic route for 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide involves the following steps:

  • Start with θ-hydroxy-4-methylpyridine-2-one (D1, 5g, 30.94 mmol) and phosphorus oxybromide (25g, 87.2 mmol) heated together at 13°C for 6 hours.
  • Cool the mixture in an ice bath and carefully add water.
  • Alkalize the mixture with a 2M sodium hydroxide solution and extract with dichloromethane.
  • Evaporate the organic phase to obtain a light brown solid.
  • Purify the compound using silica gel chromatography with a hexane-dichloromethane mixture (100% to 70% hexane).
  • The resulting compound is obtained as a colorless solid (yield: 16%) .

Chemical Reactions Analysis

    2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: may undergo various reactions, including oxidation, reduction, and substitution.

  • Common reagents and conditions depend on the specific reaction type.
  • Major products formed from these reactions can vary based on the reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As an intermediate in pharmaceutical synthesis.

    Biology: Its biological activities are an area of research interest.

    Medicine: Investigating its potential therapeutic effects.

    Industry: Possible applications in materials science and optoelectronics.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of study. Researchers explore its molecular targets and pathways to understand its biological activity.

Comparison with Similar Compounds

    2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: possesses unique features.

  • Similar compounds may include other pyridines or hydrazides, but this compound’s specific combination of substituents sets it apart.

Properties

Molecular Formula

C15H12Br2ClN3O3

Molecular Weight

477.53 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Br2ClN3O3/c16-10-4-9(18)5-11(17)15(10)19-7-14(24)21-20-6-8-1-2-12(22)13(23)3-8/h1-6,19,22-23H,7H2,(H,21,24)/b20-6+

InChI Key

QQEYFWHDQADKSN-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O)O

Origin of Product

United States

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